molecular formula C9H10O B587697 4-Ethynyl-4-methylcyclohex-2-en-1-one CAS No. 152428-87-0

4-Ethynyl-4-methylcyclohex-2-en-1-one

Cat. No.: B587697
CAS No.: 152428-87-0
M. Wt: 134.178
InChI Key: CLCVLGLTDIQURP-UHFFFAOYSA-N
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Description

4-Ethynyl-4-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H10O It is a derivative of cyclohexenone, characterized by the presence of an ethynyl group and a methyl group attached to the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-4-methylcyclohex-2-en-1-one typically involves the following steps:

    Starting Material: The synthesis begins with cyclohex-2-enone as the starting material.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where cyclohex-2-enone is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation: The methyl group is introduced via a methylation reaction, where the intermediate product is treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-4-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of substituted cyclohexenone derivatives.

Scientific Research Applications

4-Ethynyl-4-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-4-methylcyclohex-2-en-1-one involves its interaction with molecular targets through its reactive functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the enone moiety can undergo Michael addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-enone: A parent compound with similar structural features but lacking the ethynyl and methyl groups.

    4-Methylcyclohex-2-enone: Similar structure but without the ethynyl group.

    4-Ethynylcyclohex-2-enone: Lacks the methyl group but contains the ethynyl group.

Properties

CAS No.

152428-87-0

Molecular Formula

C9H10O

Molecular Weight

134.178

IUPAC Name

4-ethynyl-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H10O/c1-3-9(2)6-4-8(10)5-7-9/h1,4,6H,5,7H2,2H3

InChI Key

CLCVLGLTDIQURP-UHFFFAOYSA-N

SMILES

CC1(CCC(=O)C=C1)C#C

Synonyms

2-Cyclohexen-1-one, 4-ethynyl-4-methyl- (9CI)

Origin of Product

United States

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